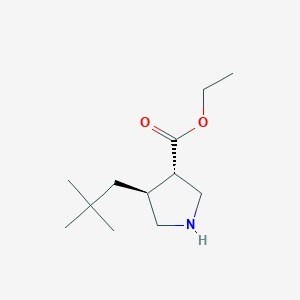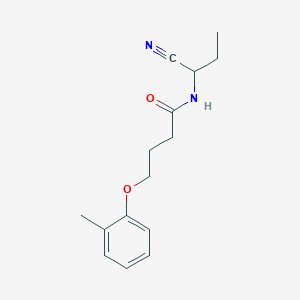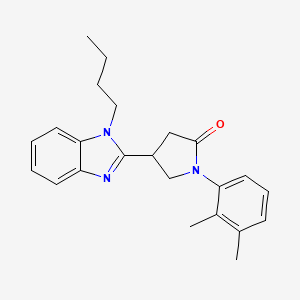![molecular formula C8H12O2 B2801738 1,8-Dioxaspiro[4.5]dec-3-ene CAS No. 2551117-58-7](/img/structure/B2801738.png)
1,8-Dioxaspiro[4.5]dec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dioxaspiro[4.5]dec-3-ene is a chemical compound with the CAS Number: 2551117-58-7 . It has a molecular weight of 140.18 . The IUPAC name for this compound is also this compound . The physical form of this compound is liquid .
Synthesis Analysis
There are several methods to synthesize this compound. One method involves the acid-catalysed phenylsulfanyl (PhS-) migration . This process can yield single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro . The stereochemistry can be controlled by aldol reactions or by reduction of hydroxy-ketones .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 140.18 . The compound is stored at a temperature of 4 degrees .Applications De Recherche Scientifique
The compound 1,8-Dioxaspiro[4.5]dec-3-ene has garnered interest in various scientific research fields due to its unique chemical structure. However, it appears that the direct studies or applications involving this compound specifically are limited or not directly cited in the available literature. Instead, research related to similar or relevant chemical families, such as dioxins, naphthyridines, and sulfonamides, provides insight into the potential avenues of study and application for compounds like this compound.
Relevance in Pharmaceutical Development
Compounds with structural features similar to this compound, like naphthyridines and sulfonamides, have demonstrated a wide range of biological activities. For instance, naphthyridine derivatives exhibit antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These compounds have also shown potential in treating neurological disorders (Madaan et al., 2015). Sulfonamides, another related group, have been explored for their roles in carbonic anhydrase inhibition, with applications ranging from glaucoma treatment to antitumor agents (Carta et al., 2012).
Potential in Antioxidant and Anti-inflammatory Research
The scientific investigation into antioxidants and anti-inflammatory agents has revealed the potential of various chemical structures in mitigating oxidative stress and inflammation, crucial factors in many chronic diseases. Analytical methods to determine antioxidant activity, such as the DPPH and ABTS assays, could be applicable for compounds like this compound to explore their antioxidative potentials (Munteanu & Apetrei, 2021).
Environmental Impact and Toxicity Studies
The environmental impact and toxicity of chemical compounds are of increasing concern. Studies on compounds like dioxins, which share structural similarities with spiro-compounds, provide a framework for assessing the ecological and health impacts of chemical pollutants. Investigations into the toxicological profiles and environmental behaviors of such compounds are essential for understanding their long-term effects on ecosystems and human health (Steenland et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
1,8-dioxaspiro[4.5]dec-3-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(10-5-1)3-6-9-7-4-8/h1-2H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIFJCZSACVJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C=CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-3-carboxylic acid](/img/structure/B2801656.png)
![2-ethoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2801657.png)


![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-3-phenyl-acrylamide](/img/structure/B2801662.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2801665.png)
![N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetatesalt](/img/structure/B2801667.png)

![4-cyano-N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}benzamide](/img/structure/B2801670.png)
![N-(2-ethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2801672.png)

